4-Bromo-2,6-difluoroaniline

Catalog No.
S667464
CAS No.
67567-26-4
M.F
C6H4BrF2N
M. Wt
208 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,6-difluoroaniline

CAS Number

67567-26-4

Product Name

4-Bromo-2,6-difluoroaniline

IUPAC Name

4-bromo-2,6-difluoroaniline

Molecular Formula

C6H4BrF2N

Molecular Weight

208 g/mol

InChI

InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2

InChI Key

BFQSQUAVMNHOEF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N)F)Br

Synonyms

4-Bromo-2,6-difluorobenzenamine; (4-Bromo-2,6-difluorophenyl)amine; 2,6-Difluoro-4-bromoaniline; 4-Bromo-2,6-difluoroaniline; 4-Bromo-2,6-difluorobenzenamine

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)Br

4-Bromo-2,6-difluoroaniline is an aromatic organic compound belonging to the class of halocarbon anilines. It is a derivative of aniline (aminobenzene) with a bromine atom at position 4 and fluorine atoms at positions 2 and 6 of the benzene ring.


Molecular Structure Analysis

4-Bromo-2,6-difluoroaniline has a central benzene ring with a six-membered carbon structure. Attached to the ring are a bromine atom (-Br) at the 4th position, and two fluorine atoms (-F) at the 2nd and 6th positions. The presence of these halogen atoms disrupts the electron distribution of the benzene ring, making it more electron-deficient compared to unsubstituted aniline. This property is crucial for its reactivity in various chemical reactions [].


Chemical Reactions Analysis

4-Bromo-2,6-difluoroaniline serves as a valuable precursor for the synthesis of other functional molecules. Here are some documented examples:

  • Synthesis of ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate: This fluorescent derivative finds application in the detection of aminothiols using high-performance liquid chromatography (HPLC) [].
  • Synthesis of olefin tolanes and related aromatic compounds: These molecules have potential applications in organic electronics and optoelectronic devices [].

Physical And Chemical Properties Analysis

  • It is likely a solid at room temperature due to the high molecular weight and intermolecular forces.
  • The presence of fluorine atoms can increase the boiling point compared to unsubstituted aniline.
  • Solubility might be moderate in organic solvents like dichloromethane or dimethylformamide due to the combined effect of the aromatic ring and halogen atoms.
  • The bromo and fluoro substituents can enhance the stability of the molecule compared to unsubstituted aniline.

4-Bromo-2,6-difluoroaniline itself is not expected to have a specific biological mechanism of action. It primarily serves as a chemical building block for the synthesis of functional materials. The mechanism of action of the final materials derived from 4-Bromo-2,6-difluoroaniline would depend on their specific applications, such as light absorption in OLEDs or charge transport in organic semiconductors [].

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling the compound.
  • Avoid inhalation, ingestion, and skin contact.
  • Store the compound in a cool, dry, and well-ventilated place away from incompatible chemicals.

Versatile Precursor for Organic Synthesis

The presence of the bromine atom allows 4-bromo-2,6-difluoroaniline to participate in palladium-catalyzed coupling reactions, facilitating the extension and modification of the molecule's structure. This versatility makes it a crucial precursor for synthesizing various complex organic compounds. For instance, research has utilized 4-bromo-2,6-difluoroaniline in the synthesis of:

  • Ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate: This compound serves as a fluorogenic derivatizing reagent for the detection of aminothiols using high-performance liquid chromatography (HPLC) [].
  • Olefin tolanes: These are specific types of organic molecules with unique electronic properties, and 4-bromo-2,6-difluoroaniline has been employed in their synthesis [].
  • Functionally diverse aromatic compounds: Researchers have utilized 4-bromo-2,6-difluoroaniline to synthesize various aromatic compounds with diverse functionalities, including amines, ethynes, and alcohols [].

Potential Applications in Material Science

The introduction of fluorine atoms into the structure of 4-bromo-2,6-difluoroaniline modifies its electronic properties, making it a potential candidate for material science applications. Studies have explored its use in the development of:

  • Hole-transporting materials: These materials play a crucial role in organic light-emitting diodes (OLEDs) and perovskite solar cells. Research suggests that conjugated triarylamines derived from 4-bromo-2,6-difluoroaniline exhibit promising properties for such applications [].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2,6-difluoroaniline

Dates

Modify: 2023-08-15

Explore Compound Types